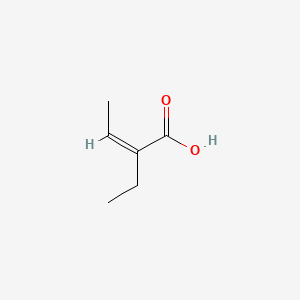
(Z)-2-ethylbut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-ethylbut-2-enoic acid: is an organic compound with the molecular formula C6H10O2 It is a carboxylic acid with a double bond in the Z (cis) configuration, which means that the substituents on the double bond are on the same side
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method to synthesize (Z)-2-ethylbut-2-enoic acid involves the aldol condensation of acetaldehyde and propionaldehyde, followed by dehydration. The reaction typically requires a base such as sodium hydroxide and is conducted under controlled temperatures to ensure the Z configuration of the double bond.
Grignard Reaction: Another method involves the Grignard reaction, where ethylmagnesium bromide reacts with ethyl formate to form the corresponding alcohol, which is then oxidized to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (Z)-2-ethylbut-2-enoic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon, leading to the formation of saturated carboxylic acids.
Substitution: The compound can participate in substitution reactions, particularly at the alpha position relative to the carboxyl group. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, lithium aluminum hydride.
Substituents: Halogens, nucleophiles like amines or alcohols.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated carboxylic acids.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: (Z)-2-ethylbut-2-enoic acid is used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a precursor in the synthesis of pharmaceuticals, particularly those targeting metabolic pathways.
Industry:
Polymer Production: It is used in the production of specialty polymers and resins due to its unique structural properties.
Agriculture: The compound is explored for its potential use in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism by which (Z)-2-ethylbut-2-enoic acid exerts its effects depends on its specific application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes.
Vergleich Mit ähnlichen Verbindungen
(E)-2-ethylbut-2-enoic acid: The E (trans) isomer of the compound, which has different physical and chemical properties due to the different spatial arrangement of substituents.
2-methylbut-2-enoic acid: A structurally similar compound with a methyl group instead of an ethyl group.
Uniqueness:
Configuration: The Z configuration of (Z)-2-ethylbut-2-enoic acid imparts unique reactivity and interaction profiles compared to its E isomer.
Applications: Its specific structural properties make it suitable for applications in asymmetric synthesis and as a precursor in pharmaceutical development.
Eigenschaften
IUPAC Name |
(Z)-2-ethylbut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-5(4-2)6(7)8/h3H,4H2,1-2H3,(H,7,8)/b5-3- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSQJVOLYQRELE-HYXAFXHYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/C)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4411-99-8 |
Source


|
| Record name | 2-ethyl-2-butenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
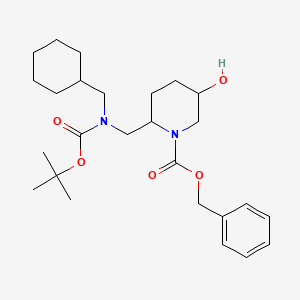
![1-[2-Methyl-2-(pyrazol-1-ylmethyl)propyl]pyrazole](/img/structure/B8208600.png)
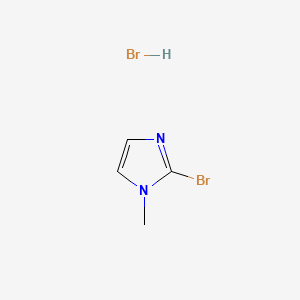
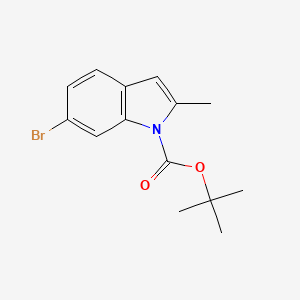

![1-Methyl-2-{1-methylpyrazolo[3,4-b]pyridin-6-yl}hydrazine](/img/structure/B8208621.png)

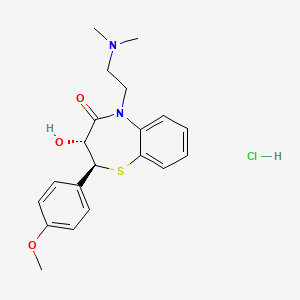

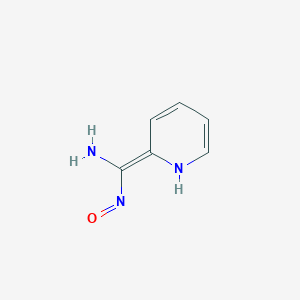
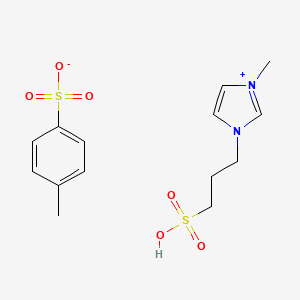

![(6E)-2-tert-butyl-6-[hydroxy(methoxy)methylidene]-4-methylthieno[2,3-d]pyrimidin-5-one](/img/structure/B8208671.png)
![N-[1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]ethyl]-2-chloropropanamide](/img/structure/B8208678.png)
